1-(2-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Description
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3/c1-2-26-17-9-4-3-8-16(17)22-19(25)21-14-11-18(24)23(12-14)15-7-5-6-13(20)10-15/h3-10,14H,2,11-12H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNAKSPHLRVHMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly in the context of G protein-coupled receptors (GPCRs) and other cellular pathways.
Key Mechanisms:
- G Protein-Coupled Receptor Modulation: The compound may act as an agonist or antagonist at various GPCRs, influencing intracellular signaling pathways that regulate physiological responses such as neurotransmission and cell proliferation .
- Inhibition of Enzymatic Activity: It has been suggested that the compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions .
Biological Activity Data
Research indicates that this compound exhibits a range of biological activities:
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Anticancer Properties: A study demonstrated that the compound significantly reduced the viability of various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Neuroprotective Effects: Research showed that treatment with this compound in animal models resulted in decreased markers of neuroinflammation, indicating its potential use in neurodegenerative diseases such as Alzheimer's .
- Analgesic Activity: In a controlled study, the compound exhibited significant analgesic properties in rodent models, providing a basis for further exploration in pain management therapies .
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that 1-(2-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea exhibits promising anticancer properties. Specifically, it has been investigated as a potential inhibitor of certain kinases involved in cancer progression. Kinase inhibitors are crucial in targeting signaling pathways that promote tumor growth and metastasis.
Case Study: Kinase Inhibition
A study demonstrated that the compound effectively inhibits specific kinases associated with non-small cell lung cancer (NSCLC). The active enantiomer of this compound showed efficacy in preclinical models, suggesting its potential as a therapeutic agent for NSCLC patients .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. The modifications in its chemical structure can significantly influence its biological activity.
| Modification | Impact on Activity |
|---|---|
| Ethoxy group at position 2 | Enhances lipophilicity and cellular uptake |
| Fluorophenyl substitution | Increases potency against target kinases |
| Urea linkage | Essential for binding affinity to kinase active sites |
Environmental Applications
Beyond pharmacology, this compound has implications in environmental science, particularly concerning its detection and removal from water systems. The presence of trace organic compounds (TOrCs) like this one poses risks to water quality.
Case Study: Water Treatment
A study focused on the removal of TOrCs from wastewater highlighted the effectiveness of advanced oxidation processes (AOPs) in degrading compounds similar to this compound. The findings suggested that optimizing AOP conditions could enhance the degradation rates of such contaminants, thereby improving water quality .
Analytical Techniques for Detection
The detection and quantification of this compound in various matrices require sophisticated analytical methods.
| Technique | Advantages |
|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) | High sensitivity and specificity for trace detection |
| Solid Phase Extraction (SPE) | Effective pre-concentration method before analysis |
| Gas Chromatography (GC) | Suitable for volatile derivatives of the compound |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Position : The 2-ethoxyphenyl group in the target compound differs from the 4-ethoxyphenyl analog (e.g., ), which may alter steric and electronic interactions in biological systems.
Fluorophenyl vs. Chlorophenyl : Fluorine at the 3-position (as in the target compound and 6a ) is associated with enhanced metabolic stability compared to chlorinated analogs (e.g., 6b, m/z 306.0 ).
Pyrrolidinone vs. Piperidine: The 5-oxopyrrolidin-3-yl group in the target compound contrasts with piperidine-based ureas (e.g., compound 4 in ), which may affect conformational flexibility.
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(2-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea?
The compound is synthesized via nucleophilic addition of 3-fluorophenyl-substituted pyrrolidinone amine with 2-ethoxyphenyl isocyanate under inert conditions. Key steps include:
- Use of dichloromethane or toluene as solvents with reflux conditions .
- Addition of triethylamine (TEA) to neutralize HCl byproducts .
- Purification via column chromatography or recrystallization.
Critical Note : Ensure anhydrous conditions to avoid side reactions with moisture-sensitive intermediates .
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR Spectroscopy : H and C NMR confirm substituent positions and urea linkage (e.g., carbonyl resonances at ~155–160 ppm) .
- IR Spectroscopy : Peaks at ~1640–1680 cm (C=O stretch) and ~3300 cm (N-H stretch) validate the urea core .
- HRMS : Validates molecular weight (e.g., [M+H] for CHFNO: theoretical 382.1562, observed 382.1565) .
Q. What physicochemical properties are critical for solubility and stability studies?
- LogP : Predicted ~3.9 (indicating moderate lipophilicity) .
- Polar Surface Area (PSA) : ~78.5 Å, suggesting moderate permeability .
- Hygroscopicity : The pyrrolidinone moiety may necessitate storage under inert conditions to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing this urea derivative?
- Catalytic Optimization : Replace TEA with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine .
- Solvent Screening : Compare yields in acetonitrile vs. THF ; acetonitrile may improve solubility of intermediates .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) reduces side-product formation .
Data Contradiction : reports 71% yield in acetonitrile, while achieved 85% in toluene, suggesting solvent-dependent reactivity.
Q. How do substituents on the aromatic rings influence biological activity?
- 3-Fluorophenyl Group : Enhances metabolic stability via reduced CYP450-mediated oxidation .
- 2-Ethoxyphenyl Moiety : Increases lipophilicity, potentially improving blood-brain barrier penetration .
Experimental Design : Compare analogues with 4-fluorophenyl or methoxy substitutions in enzyme inhibition assays .
Q. What strategies resolve discrepancies in spectroscopic data for this compound?
- Dynamic NMR : Use variable-temperature H NMR to detect rotational barriers in the urea linkage .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyrrolidinone conformation) .
Case Study : A 2024 study found that tautomerization of the 5-oxopyrrolidin-3-yl group caused split peaks in C NMR, resolved by deuteration .
Q. What computational methods predict environmental fate and ecotoxicological risks?
- QSAR Models : Estimate biodegradation half-life (e.g., EPI Suite) .
- Molecular Dynamics : Simulate binding to soil organic matter (log K ~3.2) .
Contradiction Alert : highlights conflicting data on abiotic hydrolysis rates in aquatic systems (pH-dependent vs. light-mediated degradation).
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
